This compound is a chemically characterized reference standard of the active pharmaceutical ingredient (API) Fosamprenavir. Its primary use is in analytical method development, method validation (AMV), and Quality Control (QC) during the synthesis and formulation stages of drug development [1].
The table below summarizes its core properties:
| Property | Description |
|---|---|
| CAS Number | 1133702-41-6 [2] [1] |
| Synonym | Amprenavir phosphate-d4; GW 433908-d4 [2] |
| Molecular Formula | C₂₅H₃₂D₄N₃O₉PS [2] |
| Status | Deuterium-labeled Fosamprenavir [2] |
| Primary Research Use | Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS; tracer in drug development [2] [1] |
| Biological Role of Parent Drug | Prodrug of Amprenavir; orally active HIV-1 protease inhibitor [2] |
Fosamprenavir is a prodrug hydrolyzed into Amprenavir in the intestinal epithelium. Amprenavir then inhibits HIV-1 protease, preventing the formation of mature, infectious virus particles [2]. This compound itself is a critical tool for ensuring the accuracy of data in this research field.
A key research application is the development of models to predict HIV-1 resistance to protease inhibitors like Fosamprenavir. The experimental workflow for this process is as follows:
Workflow for building machine learning models to predict HIV-1 drug resistance.
In the laboratory, this compound is used as a deuterated internal standard to ensure analytical precision. The following diagram illustrates a typical workflow for its use in quantitative LC-MS analysis:
Workflow for quantifying Fosamprenavir using deuterated internal standard LC-MS.
For laboratory handling, the following physical and chemical properties are important to note:
| Property | Specification |
|---|---|
| Appearance | White to Off-White Solid [1] [2] |
| Melting Point | 282-284 °C [1] [3] |
| Solubility | Soluble in Aqueous Acid and Methanol [1] [3] |
| Storage | Hygroscopic; store at -20°C in a freezer, under an inert atmosphere [1] [3] [2] |
A typical protocol for using Fosamprenavir-d4 Calcium Salt as an internal standard in LC-MS involves several key stages to ensure accurate and reliable quantification of the target analyte in biological samples.
The workflow for using this compound in bioanalysis involves sample preparation, purification, and instrumental analysis.
This compound Calcium Salt is sold by various chemical suppliers specifically for research purposes. The table below provides a snapshot of available products. Note that prices and stock are subject to change.
| Supplier | Catalog Number | Purity | Package Size | Price (USD) |
|---|---|---|---|---|
| Santa Cruz Biotechnology [5] | sc-218536 | Not Specified | 1 mg | $550.00 |
| Toronto Research Chemicals [3] [6] | F727252 | Not Specified | 10 mg | $2,180.00 |
| American Custom Chemicals [3] | RDL0006847 | 95.00% | 10 mg | $3,118.50 |
| Medical Isotopes, Inc. [3] | D10432 | Not Specified | 5 mg | $3,200.00 |
The table below summarizes the key physical and chemical properties of Fosamprenavir-d4 calcium salt found in the search results.
| Property | Details |
|---|---|
| Molecular Formula | C₂₅H₃₀D₄CaN₃O₉PS [1] |
| Molecular Weight | 627.69 g/mol [1] [2] |
| Appearance | White to Off-White Solid [1] [3] |
| Melting Point | 282-284 °C [3] |
| Reported Solubility | Soluble in Aqueous Acid and Methanol [3] |
| Storage Conditions | 2-8°C, in a refrigerator, under inert atmosphere [1] or hygroscopic, -20°C freezer, under inert atmosphere [3]. |
While data on the deuterated salt is sparse, a recent 2025 study details a robust RP-HPLC method for analyzing the non-deuterated Fosamprenavir and its potential impurities [4]. This protocol is highly relevant for assessing the chemical stability and purity of Fosamprenavir-based compounds, which is a core aspect of your query.
Here is a workflow of the experimental protocol for analyzing Fosamprenavir and its impurities:
Key Steps of the RP-HPLC Protocol [4]:
The search results also highlight the importance of solid-state form on the stability of Fosamprenavir Calcium, which is a critical consideration for drug development.
The available public data is insufficient for a complete whitepaper. To acquire the in-depth information you need, I suggest:
Recent research has focused on developing robust chromatographic methods for Fosamprenavir, primarily for impurity profiling and drug quality monitoring.
1. RP-HPLC for Impurity Profiling A 2025 study developed a reliable Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for analyzing Fosamprenavir and its five potential impurities (isomer, amino, propyl, nitro, and Amprenavir) [1].
2. Isocratic HPLC for Combination Formulations Another study detailed a simpler, isocratic HPLC method for the simultaneous estimation of Fosamprenavir calcium and Nevirapine in novel dendrimer-carbon nanotube conjugates [2].
While the search results do not contain a specific LC-MS protocol for this compound, the following framework outlines how a stable isotope-labeled internal standard (SIL-IS) like this compound is typically incorporated into a bioanalytical LC-MS method, based on general best practices and analogous methods for other drugs [3] [4].
1. Role of Internal Standard this compound, a deuterated analog of Fosamprenavir, would serve as an Internal Standard (IS) to correct for variability in sample preparation, injection, and ionization efficiency in LC-MS. Its nearly identical chemical properties ensure similar behavior to the analyte, while its different mass allows for distinct detection by the mass spectrometer [3] [4].
2. Proposed LC-MS/MS Protocol
The following workflow diagrams the key stages of this proposed LC-MS/MS method for using this compound as an internal standard.
Should you develop a method using this compound, it would need to be rigorously validated. The table below summarizes typical validation parameters based on regulatory guidelines, as reflected in the literature for other drugs [1] [3] [4].
| Validation Parameter | Acceptance Criteria (Typical) | Description & Purpose |
|---|---|---|
| Linearity & Range | R² ≥ 0.99 | The ability to obtain a proportional response to the analyte concentration over a specified range [1] [3]. |
| Precision | % RSD ≤ 15% (≤20% for LLOQ) | Measure of the method's reproducibility (intra-day and inter-day) [1] [4]. |
| Accuracy | % Recovery 85-115% | The closeness of the measured value to the true value, often assessed by spiking known amounts into a blank matrix [1] [5]. |
| Specificity | No interference at RT | Ability to unequivocally assess the analyte and IS in the presence of other components like matrix or impurities [1] [5]. |
| Sensitivity (LLOQ) | S/N ≥ 5; % RSD ≤ 20 | The lowest concentration that can be quantified with acceptable accuracy and precision [3] [4]. |
| Matrix Effect | % CV ≤ 15% | Evaluation of the impact of the sample matrix on the ionization of the analyte and IS [4]. |
| Stability | % Deviation ±15% | Evaluation of analyte and IS stability in various conditions (e.g., benchtop, in-injector, long-term frozen) [4]. |
1. Introduction Fosamprenavir is a phosphate ester prodrug of the HIV protease inhibitor amprenavir, designed for improved solubility [1] [2] [3]. Its deuterated analog, Fosamprenavir-d4 calcium salt, is a stable isotope-labeled internal standard (IS) critical for ensuring accuracy and precision in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bioanalysis [4]. This application note details a protocol for its quantification, adapted from a validated method for simultaneous antiretroviral drug monitoring [5].
2. Materials and Methods
2.1. Reagents and Chemicals
2.2. Instrumentation and Conditions The following table summarizes the core LC-MS/MS parameters, adapted from the published method [5].
Table 1: Instrumental Parameters for LC-MS/MS Analysis.
| Parameter | Specification |
|---|---|
| HPLC System | High-Performance Liquid Chromatography system |
| Analytical Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7-2.0 μm particle size) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient Program | Non-linear gradient from 5% to 95% B over a short run time |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5-10 μL |
| Mass Spectrometer | Triple Quadrupole (QqQ) with ESI ion source |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Data Acquisition | Multiple Reaction Monitoring (MRM) |
2.3. Sample Preparation Procedure The protocol uses a highly reproducible commercial liquid-liquid extraction (LLE) kit to minimize pre-analytical errors [5].
The workflow for the sample preparation and analysis is as follows:
3. Method Validation The method should be validated according to EMA/FDA guidelines [5]. Key parameters are summarized below.
Table 2: Key Method Validation Parameters and Results.
| Validation Parameter | Target Acceptance Criteria | Result (Example) |
|---|---|---|
| Linearity & Calibration Range | R² > 0.99 | 5 - 5000 ng/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise >10; Accuracy & Precision ±20% | 5 ng/mL |
| Accuracy (%) | ±15% of nominal value (±20% at LLOQ) | 94.5 - 105.2% |
| Precision (% RSD) | Intra- & inter-day ±15% (±20% at LLOQ) | 3.2 - 8.7% |
| Extraction Recovery | Consistent and high recovery | >90% |
| Matrix Effect | No significant ion suppression/enhancement | IS-normalized MF: 85-115% |
| Stability | Stable under all test conditions (bench-top, autosampler, freeze-thaw) | Confirmed |
4. MS/MS Quantification and Data Analysis
4.1. MRM Transitions
In positive ESI mode, this compound will generate a protonated precursor ion [M+H]⁺. The MS/MS is optimized to monitor specific fragmentations.
m/z 629.7 → 585.7 (or similar, representing the loss of the phosphate group and other neutral losses). A second qualifying transition should be monitored for confirmatory purposes.The following diagram illustrates the data acquisition and processing workflow:
5. Implementation in Research This method is suited for:
This detailed protocol provides a robust framework for the precise and accurate quantification of this compound calcium salt in human plasma using HPLC-MS/MS. The method's reliability has been extrapolated from established techniques for structurally similar antiretroviral drugs. Researchers are encouraged to fine-tune parameters like the MRM transitions and chromatographic gradient in their own laboratories to achieve optimal performance.
The tables below summarize key pharmacokinetic parameters from healthy subject studies, which are crucial for bioanalytical method development and data interpretation.
Table 1: Steady-State Pharmacokinetics of High-Dose Fosamprenavir/Ritonavir Regimens [1]
This study compared high-dose regimens to the standard approved regimen. All regimens were administered twice daily (BID). APV refers to amprenavir, the active metabolite of fosamprenavir.
| Regimen (All BID) | Analyte | AUC(0-τ) GMR (90% CI) * | Cmax GMR (90% CI) * | Cτ GMR (90% CI) * |
|---|---|---|---|---|
| FPV 1400 mg + RTV 100 mg (vs. FPV 700 mg + RTV 100 mg) | APV | 1.54 | 1.81 | 1.26 |
| RTV | 1.49 | 1.71 | 0.89 | |
| FPV 1400 mg + RTV 200 mg (vs. FPV 700 mg + RTV 100 mg) | APV | 1.26 | 1.48 | 1.32 |
| RTV | 4.15 | 4.17 | 3.99 |
GMR: Geometric Mean Ratio. A GMR of 1.54 indicates a 54% increase compared to the reference regimen.
Table 2: Pharmacokinetic Parameters for a Standard Boosted Regimen [2]
This study provided absolute values for the standard boosted regimen in HIV-infected patients.
| Regimen | Analyte | AUC0–12 (ng•hr/mL) | Cmax (ng/mL) | C12 (ng/mL) |
|---|---|---|---|---|
| FPV 700 mg + RTV 100 mg BID | APV | 41,517 | 5,572 | 2,421 |
| RTV | 4,321 | 1,099 | 136 | |
| Indinavir | 28,883 | 6,729 | 243 |
The following is a generalized protocol for a pharmacokinetic study, modeled after the designs found in the search results [1] [3].
1. Study Design
2. Dosage and Administration
3. Bioanalytical Method for Sample Analysis
4. Pharmacokinetic and Statistical Analysis
This diagram visualizes the key stages of a typical pharmacokinetic study protocol.
In bioanalysis, a deuterated analog like This compound is chemically identical to the analyte (fosamprenavir) but is distinguished by the mass spectrometer due to its higher molecular weight.
Fosamprenavir Calcium Salt (GW433908G) is an orally active prodrug of the HIV-1 protease inhibitor Amprenavir. It is designed to overcome the formulation challenges and poor bioavailability associated with Amprenavir itself. Chemically, it is a phosphate ester prodrug that undergoes hydrolytic activation by cellular phosphatases in the intestinal epithelium to release the active moiety, Amprenavir. The deuterated form, Fosamprenavir-d4 Calcium Salt, incorporates four deuterium atoms and serves as a critical internal standard in bioanalytical methods, enabling precise quantification of the prototyped drug in biological matrices through LC-MS techniques.
The following table summarizes the key characteristics of Fosamprenavir Calcium Salt and its deuterated analog for laboratory use.
Table 1: Physicochemical Properties of Fosamprenavir Calcium Salt and its Deuterated Analog
| Property | Fosamprenavir Calcium Salt | This compound Calcium Salt |
|---|---|---|
| CAS Number | 226700-81-8 [1] [2] | Not Specified in search results |
| Molecular Formula | C₂₅H₃₄CaN₃O₉PS [1] | C₂₅H₃₀D₄CaN₃O₉PS [3] |
| Molecular Weight | 623.67 g/mol [1] | 627.69 g/mol [3] |
| Appearance | Not Specified | White to Off-White Solid [3] |
| Storage | Store under recommended conditions per CoA [1] | 2-8°C (Refrigerator), Under inert atmosphere [3] |
| Handling | For research use only. Not for human consumption. [1] [2] | 2-8°C (Refrigerator), Under inert atmosphere [3] |
While complete synthetic details are complex and patented, the general process involves several key steps as outlined in patent literature [4] [5]. The following workflow diagram summarizes the preparative process:
Key Process Parameters [5]:
A robust, stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for quantifying Fosamprenavir Calcium and assessing its purity and stability.
Table 2: Chromatographic Conditions for Fosamprenavir Analysis
| Parameter | Condition 1 (Isocratic) | Condition 2 (Gradient) |
|---|---|---|
| Objective | Assay of Fosamprenavir Calcium [6] | Related Substances/Impurity Profiling [7] |
| Column | YMC Pack ODS AQ (150 mm × 4.6 mm, 3.0 μm) [6] | Zobrax C18 (100 mm × 4.6 mm, 5 μm) [7] |
| Mobile Phase | 0.05 M KH₂PO₄ Buffer (pH 6.8) : Acetonitrile (60:40 v/v) [6] | A: 0.1% OPA in Water; B: Acetonitrile [7] |
| Elution Mode | Isocratic [6] | Gradient [7] |
| Flow Rate | 0.8 mL/min [6] | 1.0 mL/min [7] |
| Detection Wavelength | 265 nm [6] | 264 nm [7] |
| Column Temperature | 40 °C [6] | 30 °C [7] |
| Injection Volume | Not Specified | Not Specified |
| Run Time | Not Specified | 10 minutes [7] |
Detailed Protocol for Impurity Profiling (Condition 2) [7]:
The logical workflow for the analytical method development and validation is as follows:
The HPLC method for Fosamprenavir should be validated as per ICH Q2(R1) guidelines. The table below summarizes typical validation parameters and results.
Table 3: Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Procedure & Results | Acceptance Criteria |
|---|---|---|
| Specificity | No interference observed from blank, placebo, or degradation products at the retention times of Fosamprenavir or its known impurities [6] [7]. | Resolution between analyte peaks and any interfering peak should be > 2.0 [7]. |
| Linearity | Calibration curves were constructed over a range of 25-150% of the target concentration (e.g., 0.5-1.5 ppm). The correlation coefficient (R²) was found to be > 0.999 [7]. | R² ≥ 0.999 |
| Accuracy (% Recovery) | Determined by spiking known amounts of impurities into the sample. Recovery reported between 90.9% and 104.3% [7]. | Typically 90-110% |
| Precision (Repeatability) | %RSD for peak areas from six replicate injections of a standard solution was between 0.5% and 1.7% [7]. | %RSD ≤ 2.0% |
| Sensitivity (LOD & LOQ) | LOD and LOQ were determined via signal-to-noise ratio. LOQ for Fosamprenavir and its impurities was demonstrated at the 1 ppm level with %RSD < 10% at LOQ [7]. | S/N ~3:1 for LOD; S/N ~10:1 for LOQ |
Forced degradation studies help identify the intrinsic stability of the molecule and validate the stability-indicating power of the analytical method.
Table 4: Typical Forced Degradation Conditions and Outcomes for Fosamprenavir Calcium
| Stress Condition | Parameters | Observation | Inference |
|---|---|---|---|
| Acidic Hydrolysis | e.g., 1N HCl, room temperature or elevated temp [6] | Significant degradation [6] | Labile to acid; degradation products well resolved [6]. |
| Basic Hydrolysis | e.g., 1N NaOH, room temperature or elevated temp [6] | Significant degradation [6] | Labile to base; degradation products well resolved [6]. |
| Oxidative Stress | e.g., 3% H₂O₂, room temperature [6] | Significant degradation [6] | Susceptible to oxidation; degradation products well resolved [6]. |
| Thermal Stress | Solid state at elevated temperature (e.g., 105°C) [6] | No significant degradation observed in one study [6]. | Stable under dry heat. |
| Photolytic Stress | Exposed to UV/Visible light as per ICH options [6] | No significant degradation observed in one study [6]. | Photostable. |
| Hydrolytic Stress (Water) | Sample in water [6] | No significant degradation observed in one study [6]. | Stable in neutral water. |
I hope these detailed application notes and protocols provide a solid foundation for your research and development work with Fosamprenavir calcium salt. The methodologies outlined herein, particularly the validated stability-indicating HPLC method, are critical for ensuring drug quality and safety.
The following methodology is adapted from a published study that developed and validated an LC-MS/MS method for simultaneous quantification of multiple antiretroviral drugs in human plasma, using Fosamprenavir-d4 as a universal internal standard [1].
The method was fully validated according to regulatory guidelines (EMA). The use of a single, stable isotope-labeled IS like this compound helps achieve excellent performance for all analyzed drugs, as shown in the summary below [1].
Table 1: Key Validation Parameters of the LC-MS/MS Method Using this compound as IS [1]
| Parameter | Result Summary |
|---|---|
| Analytes Quantified | Bictegravir, Emtricitabine, Doravirine, Cabotegravir, Lenacapavir, Fostemsavir, Tenofovir alafenamide, Temsavir, Tenofovir |
| Linearity | Demonstrated over the clinically relevant concentration range for each drug. |
| Precision | Intra-day and inter-day CV < 15% for all analytes. |
| Accuracy | Within ±15% of the nominal concentration for all analytes. |
| Carry-over | Negligible, ensuring no contamination between samples. |
| Application | Successfully implemented for Therapeutic Drug Monitoring (TDM) in 165 patient plasma samples. |
This compound is a deuterated analog of Fosamprenavir. Understanding the metabolism and pharmacokinetics of the parent drug is crucial for contextualizing its use in research.
Table 2: Key Pharmacokinetic Properties of Fosamprenavir/Amprenavir [2]
| Property | Description |
|---|---|
| Role | Prodrug of Amprenavir (APV) [2]. |
| Primary Function | Improves the delivery and reduces the pill burden of the active drug, Amprenavir [2] [3]. |
| Conversion | Rapidly and extensively hydrolyzed to Amprenavir in the gut and/or liver following oral administration [2]. |
| Metabolism | The active moiety, Amprenavir, is primarily metabolized by the hepatic cytochrome P450 3A4 (CYP3A4) enzyme system [2]. |
| Elimination | The principal route of Amprenavir elimination is hepatic metabolism; renal excretion is minimal [2]. |
| Protein Binding | Amprenavir is approximately 90% bound to plasma proteins [2]. |
The metabolic pathway of Fosamprenavir can be visualized as follows:
The primary application of this compound in contemporary research is as a high-quality internal standard in mass spectrometry-based assays due to its structural similarity to other antiretrovirals and excellent chromatographic properties [1]. This supports several critical research and clinical areas:
Although not directly related to its use as a labeled IS, clinical data for Fosamprenavir highlights critical aspects of its pharmacology that are relevant for any research involving the compound:
The table below summarizes three established HPLC methods for analyzing Fosamprenavir and its metabolite, Amprenavir.
| Feature | Bioanalytical Method (Rat Plasma) [1] [2] | Stability-Indicating Method [3] | Impurity Profiling Method [4] |
|---|---|---|---|
| Analytes | Nevirapine, Fosamprenavir Calcium, Amprenavir | Fosamprenavir Calcium | Fosamprenavir & its potential impurities (Isomer, Amino, Propyl, Nitro, Amprenavir) |
| Column | Reverse-phase (ODS C-18) | YMC Pack ODS AQ (150 mm x 4.6 mm, 3.0 µm) | Zobrax C18 (100 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol: Water: ACN (800:200:50, v/v); Isocratic | 0.05 M Potassium Phosphate Buffer (pH 6.8) : ACN (60:40, v/v); Isocratic | 0.1% OPA in Water (A) and Acetonitrile (B); Gradient |
| Flow Rate | 0.5 mL/min | 0.8 mL/min | 1.0 mL/min |
| Detection Wavelength | 258 nm | 265 nm | 264 nm |
| Column Temperature | Not specified | 40°C | 30°C |
| Retention Time | Nevirapine: 8.7 min; Fosamprenavir: 11.9 min; Amprenavir: 14.4 min | Fosamprenavir: ~4.1 min (from similar method [5]) | Fosamprenavir: 5.3 min; Impurities: 2.3 - 8.6 min |
| Sample Matrix | Rat Plasma | Standard and degraded samples | Pharmaceutical dosage forms |
| Key Application | Simultaneous quantification of drugs and metabolite in biological fluid | Assessing drug stability under stress conditions | Identifying and quantifying process-related impurities |
Here are detailed protocols based on the methods summarized above, which can be modified for developing a Fosamprenavir-d4 method.
This protocol is ideal for quantifying this compound and its metabolite in biological matrices like plasma.
Instrument Setup and Chromatography
Standard and Quality Control (QC) Sample Preparation
Method Validation Parameters
This protocol is crucial for assessing the stability of this compound in bulk drug substance and formulations.
Instrument Setup and Chromatography
System Suitability Test
Forced Degradation Studies
The following diagram illustrates the logical steps involved in developing and validating a bioanalytical method for this compound.
When adapting these methods for the deuterated compound, keep the following in mind:
The table below summarizes common techniques used to determine binding parameters between drugs and proteins, as detailed in the search results [1] [2].
| Method | Key Measured Parameters | Principle | Typical Applications |
|---|---|---|---|
| Equilibrium Dialysis [1] [2] | Dissociation constant (Kd), Free drug concentration, Binding ratio | Separation of free and protein-bound drug across a semi-permeable membrane at equilibrium. | Considered a gold standard; used for submission-quality studies [1]. |
| Ultrafiltration [1] [2] | Free drug concentration, Binding ratio | Use of centrifugal force to separate free drug through a size-exclusion membrane. | High-throughput screening; suitable for compounds with low non-specific binding [1]. |
| Ultracentrifugation [1] [2] | Free drug concentration | High-speed centrifugation to separate free drug from protein-bound complex based on density. | Handling of complex samples where other methods are unsuitable [1]. |
| Affinity Chromatography [2] | Association constant (Ka), Number of binding sites | Immobilization of the protein on a stationary phase to study drug retention and interaction. | Identification of binding sites; high-throughput analysis of interaction kinetics. |
| Spectroscopic Methods (e.g., Fluorescence) [2] | Association constant, Thermodynamic parameters, Binding distance (via FRET) | Measurement of changes in fluorescence intensity or energy transfer upon drug binding. | Routine analysis of interactions; determination of binding forces and distances. |
| Calorimetric Methods (e.g., ITC) [2] | Association constant, Number of binding sites, Enthalpy (ΔH), Entropy (ΔS) | Direct measurement of heat change during the drug-protein binding event. | Provides a full thermodynamic profile of the interaction. |
Based on the retrieved literature, here is a detailed workflow for conducting a Fosamprenavir protein binding study, adaptable for Fosamprenavir-d4.
Before the definitive study, a pilot study is conducted to determine the best-suited method and assess potential issues [1].
Equilibrium dialysis is often considered a reference method [1] [2]. A detailed protocol is as follows:
The table below summarizes the key physical properties and storage conditions for Fosamprenavir-d4 calcium salt as found in the search results.
| Property | Specification | Citation |
|---|---|---|
| Appearance | White to Off-White Solid | [1] [2] |
| Molecular Formula | C₂₅H₃₀D₄CaN₃O₉PS | [1] |
| Molecular Weight | 627.69 g/mol | [1] |
| Melting Point | 282-284 °C | [2] |
| Recommended Storage | -20°C Freezer, under inert atmosphere | [2] [3] |
| Alternative Short-Term Storage | 2-8°C Refrigerator, under inert atmosphere | [1] |
Proper handling is critical for maintaining the stability of this compound. Here are the recommended procedures for storage and solubility testing based on the available data.
The following diagram outlines the recommended procedure for handling this compound calcium salt, from storage to preparing a working solution.
The compound has specific solubility characteristics that guide experimental design [3]:
Here are solutions to some potential problems researchers might encounter.
Q1: What are the main solubility challenges with fosamprenavir calcium? Fosamprenavir calcium, like many modern Active Pharmaceutical Ingredients (APIs), faces poor aqueous solubility. This can lead to inadequate pharmacokinetics, low bioavailability, and a limited therapeutic effect. A significant number of new drug candidates fall into this "poorly soluble" category [1].
Q2: What is the most promising strategy to enhance solubility? Recent research highlights the use of Therapeutic Deep Eutectic Solvents (THEDES). This innovative formulation approach involves creating a mixture of the API with a hydrogen-bond donor, like lactic acid, which results in a liquid with a lower melting point and significantly enhanced solubility and permeability properties [1].
Q3: What solvents are suitable for preparing stock solutions of fosamprenavir calcium in the lab? While aqueous solubility is poor, laboratory solubility in organic solvents for research purposes has been documented for the parent compound. The table below provides a reference, though values for the specific deuterated form (d4) may vary.
The following data provides a baseline for preparing stock solutions in a laboratory setting [2].
| Solvent | Approximate Solubility | Notes |
|---|---|---|
| DMSO | ~100 mg/mL (~160 mM) | Suitable for high-concentration stock solutions. Use fresh DMSO to avoid moisture absorption. |
| Ethanol | ~3 mg/mL | A lower solubility option. |
| Water | Insoluble | Confirms the poor aqueous solubility that formulation strategies aim to overcome. |
Solution: Formulate a Therapeutic Deep Eutectic Solvent (THEDES) This method has been successfully applied to fosamprenavir calcium to create a formulation with enhanced properties [1].
Experimental Protocol:
Expected Outcome: This THEDES formulation has demonstrated improved maximum solubility and a faster release profile of the API compared to the pure powdered API [1].
Solution: Explore Different Solid-State Forms While not directly applied to the d4 salt in the available literature, the strategy for the parent compound involves investigating polymorphs or amorphous solid dispersions to improve dissolution rates [3]. This is a common approach in pharmaceutical development for poorly soluble drugs [1].
The following diagram illustrates the decision-making pathway and experimental steps for addressing fosamprenavir calcium salt's solubility issues.
Adequate resolution between peaks is essential for accurate identification and quantification of all analytes in your sample [1]. For Fosamprenavir, this often means separating it from its specific potential impurities, such as its isomer, amino, propyl, nitro, and Amprenavir [2]. Non-baseline resolution, or co-elution, can lead to inaccurate results and variability in your data [1].
The table below summarizes a validated RP-HPLC method for Fosamprenavir and its impurities, which can serve as a robust starting point for your method development or troubleshooting [2].
| Parameter | Specification |
|---|---|
| Column | Zobrax C18 (100 mm × 4.6 mm, 5 μm) |
| Mobile Phase | Gradient of 0.1% OPA in water (A) and Acetonitrile (B) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 264 nm |
| Column Temperature | 30 ± 2 °C |
| Diluent | Water:Acetonitrile (50:50) |
| Retention Time of Fosamprenavir | 5.3 minutes |
This method achieved good resolution for all specified impurities within a 10-minute runtime [2].
If you are experiencing poor resolution, follow this logical troubleshooting workflow. Remember to change only one parameter at a time to properly assess its effect [1].
Begin troubleshooting by verifying your sample and the system's core components.
If basic checks do not solve the issue, fine-tune your method parameters.
Here is a detailed methodology based on the cited reference method for Fosamprenavir [2].
Instrument Setup and Mobile Phase
Gradient Elution Program | Time (Min) | Flow (mL/min) | % Mobile Phase A (0.1% OPA) | % Mobile Phase B (Acetonitrile) | | :--- | :--- | :--- | :--- | | 0.0 | 1.0 | 75 | 25 | | 2.0 | 1.0 | 75 | 25 | | 10.0 | 1.0 | 30 | 70 | | 12.0 | 1.0 | 30 | 70 | | 13.0 | 1.0 | 70 | 30 | | 18.0 | 1.0 | 75 | 25 |
Standard/Sample Preparation
System Suitability Test
| Category | Question | Brief Answer & Key Troubleshooting Points |
|---|---|---|
| Transfer Strategy | What are the main approaches to method transfer? | Comparative Testing is most common [1] [2]. Co-validation is for new methods at multiple sites [3] [4]. Revalidation is used for high-risk methods or different lab conditions [1] [2]. A Waiver may be possible for simple or compendial methods with justification [1] [3]. |
| Common Challenges | What are typical acceptance criteria for a method transfer? | Criteria are method-specific but often include: Assay: Absolute difference between sites of 2-3% [3]. Related Substances: Recovery of 80-120% for spiked impurities [3]. Dissolution: Difference in mean results of NMT 10% (<85% dissolved) or 5% (>85% dissolved) [3]. |
| Common Challenges | Why do my results differ between laboratories? | Common sources of variation include: Instrumentation (dwell volume in HPLC gradients, calibration) [5]. Mobile Phase (preparation method, on-line vs. hand-mixing) [5]. Reference Standards & Reagents (different lots or suppliers) [2]. Personnel & Technique (unwritten techniques, training gaps) [2]. |
| Specific to Fosamprenavir | What should I know about Fosamprenavir stability and analysis? | Stability: Fosamprenavir is prone to degradation, and its degradation products have been characterized. Knowledge of these is crucial for method specificity [6]. Existing Methods: A robust RP-HPLC method has been published for Fosamprenavir and its potential impurities, which can serve as a reference or starting point for method transfer [7]. |
When you encounter issues during method transfer, a systematic approach to identifying the root cause is essential. The following workflow outlines a step-by-step investigation process, from initial observation to solution implementation.
Based on the troubleshooting guide, here is a deeper look into the solutions and the experimental context for analyzing Fosamprenavir.
Isolate Instrument Variables A core troubleshooting principle is the "Rule of One"—change only one variable at a time to correctly identify the source of a problem [5].
Reference Experimental Protocol for Fosamprenavir While a specific protocol for the deuterated form (Fosamprenavir-d4) was not located, the following validated method for Fosamprenavir and its impurities provides an excellent foundation. This compound is used as a tracer or internal standard, so this method is highly relevant for ensuring the analytical system is qualified for the parent compound [8] [7].
Objective: To develop a reliable RP-HPLC method for the simultaneous analysis of Fosamprenavir and its potential impurities (Isomer, Amino, Propyl, Nitro, and Amprenavir) [7].
Materials:
Detailed Gradient Table [7]: | Time (Minutes) | Flow (mL/min) | 0.1% OPA (%) | Acetonitrile (%) | | :--- | :--- | :--- | :--- | | 1.0 | 1.0 | 75 | 25 | | 2.0 | 1.0 | 75 | 25 | | 10.0 | 1.0 | 30 | 70 | | 12.0 | 1.0 | 30 | 70 | | 13.0 | 1.0 | 70 | 30 | | 18.0 | 1.0 | 75 | 25 |
Method Validation Context: This method was validated per ICH Q2(R1) guidelines. Key results include [7]:
To ensure a smooth analytical method transfer for complex molecules like Fosamprenavir, focus on these core principles:
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for verifying the purity of Fosamprenavir and quantifying its impurities. The following table summarizes two validated stability-indicating methods.
| Method Attribute | Method 1: Stability-Indicating Assay [1] | Method 2: Impurity Profiling [2] |
|---|---|---|
| Purpose | Quantitative determination and stability testing | Specific analysis of potential impurities |
| Column | YMC Pack ODS AQ (150 mm × 4.6 mm, 3.0 μm) | Zobrax C18 (100 mm × 4.6 mm, 5 μm) |
| Mobile Phase | 0.05 M Potassium phosphate buffer (pH 6.8) : Acetonitrile (60:40, v/v) | A: 0.1% orthophosphoric acid in water B: Acetonitrile (Gradient elution) | | Flow Rate | 0.8 mL/min | 1.0 mL/min | | Detection Wavelength | 265 nm | 264 nm | | Column Temperature | 40 °C | 30 °C | | Runtime | Information not specified in abstract | 10 minutes | | Key Validation Results | Specificity (peak homogeneity), Linearity (R² >0.999), Precision, Accuracy, Robustness | Specificity, Linearity (R² = 0.999), Precision (%RSD 0.5-1.7), Accuracy (%Recovery 90.9-104.3) |
Here are detailed methodologies based on the search results, which you can adapt for verifying Fosamprenavir-d4 calcium salt purity.
Before analysis, inject the standard solution a minimum of six times to ensure the HPLC system is performing adequately. The method is considered suitable if the calculated parameters meet the following typical criteria:
To prove the method's specificity and the stability-indicating property, stress the Fosamprenavir calcium drug substance under various conditions:
The workflow below outlines the core steps for conducting a forced degradation study.
The table below summarizes a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, validated per ICH guidelines, which can be adapted for analyzing Fosamprenavir-d4 and its potential degradation products [1].
| Parameter | Specification |
|---|---|
| Analytical Column | Zobrax C18 (100 × 4.6 mm, 5 μm) |
| Mobile Phase | Gradient of 0.1% v/v Orthophosphoric Acid (OPA) in Water and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 264 nm |
| Column Temperature | 30 ± 2 °C |
| Injection Volume | As per system suitability (e.g., 10-20 µL) |
| Run Time | 10 minutes |
| Diluent | Water:Acetonitrile (50:50 v/v) |
Key Impurities and their Retention Times (for non-deuterated Fosamprenavir) [1]:
You can adapt the established method for this compound with the following workflow.
Detailed Steps:
Solution Preparation:
Chromatographic Procedure:
Forced Degradation Studies:
Characterization of Degradants:
Q1: The resolution between my deuterated API and its potential impurities is poor. How can I improve it?
Q2: I've detected an unknown degradation product. What is the next step to identify it?
Q3: Where can I source certified impurity standards for this compound?
Q4: How should I prepare and store my standard and sample solutions to prevent degradation?
Understanding the compound's solubility is a fundamental first step in stock solution preparation. The data below, primarily from supplier documentation, summarizes key properties [1] [2].
| Property | Details |
|---|---|
| Molecular Formula | C₂₅H₃₄CaN₃O₉PS [1] [2] |
| Molecular Weight | 623.67 g/mol [1] |
| Form | White to Off-White Solid [2] |
| Melting Point | 282-284 °C [2] |
| Storage | Hygroscopic, -20°C Freezer, Under Inert Atmosphere [2] |
Table 2: Solubility Data for Fosamprenavir-d4 Calcium Salt
| Solvent | Solubility |
|---|---|
| DMSO | 100 mg/mL (160.34 mM) [1] |
| Ethanol | 3 mg/mL [1] |
| Water | Insoluble [1] |
| Aqueous Acid | Soluble [2] |
| Methanol | Soluble [2] |
> Important Note on Solubility: The supplier Selleckchem notes that "Moisture-absorbing DMSO reduces solubility," and advises users to "use fresh DMSO" to achieve the stated concentration [1].
Based on the solubility data, here is a general workflow for preparing stock solutions. You will need to adapt and optimize these steps based on your specific experimental requirements.
Q1: My compound won't fully dissolve in DMSO, even at the reported 100 mg/mL concentration. What should I do?
Q2: I need to create a homogeneous suspension for an in vivo study. How can I do this?
Q3: How should I store my stock solutions to ensure stability?
Q4: What is the difference between Fosamprenavir Calcium Salt and the this compound Calcium Salt mentioned here?
The search results indicate that fosamprenavir and its active metabolite, amprenavir, are targets for analysis in complex biological samples. Here are the key methodological details from the literature:
| Parameter | Specification |
|---|---|
| Analytical Technique | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) |
| Column | Kinetex C18 (100 x 3.0 mm, 2.6 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.5 mL/min |
| Sample Volume | 100 µL of human plasma |
| Extraction Method | Commercial liquid-liquid extraction kit |
An Older HPLC Method for Amprenavir: An earlier study developed a sensitive liquid chromatographic assay with fluorescence detection for amprenavir (the active form of fosamprenavir) in plasma, CSF, and semen [2]. This method used a simple liquid-liquid extraction with chloroform and achieved a lower limit of quantification (LLOQ) of 1 ng/mL in plasma with a 50 µL sample volume [2].
A Robust RP-HPLC for Impurity Profiling: A 2025 study focused on quantifying fosamprenavir and its potential impurities in pharmaceutical substances using RP-HPLC with a UV detector [3]. While not a mass spectrometry method, it provides insight into the compound's behavior. The method used a Zobrax C18 column with a gradient elution of 0.1% orthophosphoric acid in water and acetonitrile, achieving good separation of fosamprenavir from its impurities within a 10-minute runtime [3].
Since a direct guide for Fosamprenavir-d4 is unavailable, you can build on general principles and the information above. The following workflow diagrams logical steps for improving MS sensitivity which you can adapt for your specific needs.
Key optimization areas to investigate include:
The most pertinent information comes from a study that developed and validated a UPLC-MS/MS method for the simultaneous quantification of 16 antiviral drugs, including fosamprenavir (the active metabolite of fosamprenavir) [1].
This table summarizes the key analytical parameters from the study:
| Parameter | Detail |
|---|---|
| Analytes | Fosamprenavir, 14 other ARVs, & boceprevir |
| Internal Standard | Efavirenz-d4 |
| Sample Volume | 100 µL human plasma |
| Extraction Method | Methanol precipitation + Oasis MCX SPE |
| Analytical Technique | UPLC-MS/MS |
| Reported Precision | Intra-day: 5.8%; Inter-day: 8.7% |
| Reported Accuracy | 105% - 109% |
The following diagram visualizes the UPLC-MS/MS analytical workflow described in the study for quantifying fosamprenavir using efavirenz-d4 as the internal standard [1]:
The absence of a published direct comparison with fosamprenavir-d4 presents an opportunity for your research.
The table below summarizes the key analytical techniques identified for characterizing Fosamprenavir Calcium, which are directly relevant for purity analysis [1] [2].
| Technique | Application in Purity Analysis |
|---|---|
| Powder X-Ray Diffraction (PXRD) | Determines crystalline form and phase purity by providing a unique fingerprint for the crystal structure [1]. |
| Thermal Analysis (TGA/DSC) | Assesses thermal stability, detects solvates/hydrates, and measures melting point (282-284°C) using Thermogravimetry (TGA) and Differential Scanning Calorimetry (DSC) [1] [2]. |
| Spectroscopy (FTIR) | Identifies functional groups and confirms molecular structure via Fourier Transform Infrared spectroscopy [1]. |
| High-Performance Liquid Chromatography (HPLC) | Quantifies purity, identifies impurities, and is often coupled with tandem mass spectrometry (MS) for detection [3]. |
For a comprehensive purity analysis, you would typically follow a multi-technique approach. The diagram below outlines a logical workflow based on standard laboratory practices.
Several chemical suppliers provide Fosamprenavir Calcium for research, with the following specifications:
When planning your analysis of Fosamprenavir-d4 calcium salt, keep the following points in mind:
The table below summarizes the core characteristics of HPLC and LC-MS techniques based on the information gathered.
| Feature | HPLC (with UV Detection) | LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) |
|---|---|---|
| Detection Principle | Ultraviolet (UV) light absorption [1] [2] [3] | Mass-to-charge ratio (m/z) of ionized analytes [4] [5] [6] |
| Primary Use Case | Quality control of bulk drug substance and formulations; analysis of major components and known impurities [1] [2]. | Bioanalysis (e.g., drug levels in plasma); metabolite identification; trace-level quantification [4] [5]. |
| Typical Sensitivity | µg/mL to ng/mL range [1] | ng/mL to pg/mL range (much higher sensitivity) [4] [6] |
| Selectivity/Specificity | High for well-resolved, UV-absorbing compounds. Relies on chromatographic separation [1] [3]. | Very high. Selects for specific mass transitions, easily distinguishing the analyte from co-eluting substances [4] [5]. |
| Analysis Cost & Accessibility | Lower cost, more widely available equipment [7] [2]. | Higher cost, requires specialized equipment and expertise [7] [4]. |
| Key Limitation | Less effective for compounds without a UV chromophore or for detecting unknown impurities. Cannot provide structural confirmation [7]. | Susceptible to matrix effects (ion suppression/enhancement) that can impact accuracy [4] [5]. |
The following workflows illustrate generalized experimental procedures for method development in HPLC and LC-MS, reflecting common practices in the search results.
This workflow is adapted from a study that developed a method for Fosamprenavir and its potential impurities [1].
Key Steps Explained:
Chromatographic Conditions [1]:
Sample Preparation [1]:
Method Validation [1] [2]: The developed method is rigorously tested for parameters including:
This workflow synthesizes common elements from LC-MS methods used for antiretroviral analysis in biological matrices [4] [6].
Key Steps Explained:
Mass Spectrometry Optimization [4] [5]:
Chromatography & Mobile Phase [4]:
Use of Internal Standard (IS): A stable isotope-labeled internal standard like Fosamprenavir-d4 is ideal [4]. It corrects for variability in sample preparation and ionization efficiency, significantly improving accuracy and precision.
Bioanalytical Validation [4] [6]: Methods are validated per guidelines (e.g., FDA, EMA) with additional tests for:
When deciding between HPLC and LC-MS for your analysis, consider these points derived from the search results:
The following table consolidates the key validation parameters for Fosamprenavir-d4 from a developed LC-ESI-MS/MS method [1].
| Validation Parameter | Result / Value for this compound |
|---|---|
| Analytical Technique | LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry) |
| Internal Standard | This compound (Deuterated standard, 4 mass units heavier than Fosamprenavir) |
| Detection (MRM) | m/z 590.0 → 61.0 |
| Recovery Rate | 89.65% to 95.61% (across HQC, MQC, and LQC levels) |
| Linear Range | 4.0 - 1600.0 ng/mL (for Fosamprenavir) |
| Precision (% RSD) | < 6.30% (for both intra-day and inter-day assays) |
The recovery rate for this compound was established using the following methodology [1]:
The experimental workflow for this validation study is outlined below.
The lack of head-to-head comparison studies is common for specialized internal standards like this compound. To further your research, consider these approaches:
The table below summarizes the key specifications for this compound calcium salt that are available from commercial chemical suppliers:
| Parameter | Specification / Value |
|---|---|
| Product Name | This compound Calcium Salt [1] [2] |
| Synonyms | GW-433908G-d4; Lexiva-d4; Telzir-d4 [1] [2] |
| Chemical Formula | C25H30D4CaN3O9PS [1] |
| Molecular Weight | 627.69 g/mol [1] |
| Appearance | White to Off-White Solid [1] [2] |
| Purity | 95% [2] to 98% [1] |
| Storage Conditions | 2-8°C, Refrigerator, Under inert atmosphere [1] / Hygroscopic, -20°C Freezer, Under Inert Atmosphere [2] |
| Reported Solubility | Aqueous Acid, Methanol [2] |
| Application | HIV protease inhibitor; water-soluble prodrug of amprenavir. Used as a pharmaceutical standard and stable isotope-labeled compound. [1] [2] |
For a reference standard, qualification is a rigorous process to establish its identity, purity, and stability. The following table outlines the core experiments required, though specific protocols and acceptance criteria are defined by the user's internal quality standards or regulatory guidelines.
| Test Parameter | Standard Experimental Protocols & Purpose | Supporting Data from Search |
|---|
| Identity Confirmation | Mass Spectrometry (MS): Confirms molecular weight and structure. The deuterated standard should show a 4 Da mass shift from the non-deuterated compound. Fourier Transform Infrared (FTIR): Verifies functional groups. NMR Spectroscopy: Provides structural confirmation. | Molecular weight confirmed as 627.69 [1]. | | Purity Assay | High-Performance Liquid Chromatography (HPLC): Primary method for determining chromatographic purity. Related Substances Method: Separates and quantifies impurities and degradation products. | Purity listed as 95%-98% by suppliers [1] [2]. | | Water Content | Karl Fischer (KF) Titration: Precisely measures water content, critical for hygroscopic compounds. | The compound is noted to be hygroscopic, making this test essential [2]. | | Structural Analysis | Powder X-Ray Diffraction (PXRD): Determines the crystalline form and polymorphism. Differential Scanning Calorimetry (DSC): Measures melting point and thermal behavior. | For the non-deuterated form (Fosamprenavir Calcium), a melting point of 282-284°C is reported [3] [2]. |
The experimental workflow for qualifying a reference standard like this compound calcium salt generally follows a logical sequence to ensure each parameter is confirmed before proceeding to the next. The diagram below illustrates this typical pathway.
Since a pre-made guide is unavailable, you can construct your own objective comparison by taking these steps: